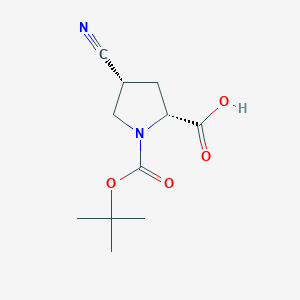
5,6,7,8-Tetrahydroindolizine-3-carbaldehyde
Descripción general
Descripción
5,6,7,8-Tetrahydroindolizine-3-carbaldehyde: is a heterocyclic compound that belongs to the indolizine family Indolizines are known for their unique structural features, which include a nitrogen atom fused within a bicyclic system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydroindolizine-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the cyclization of 4-(1H-pyrrol-1-yl)butanoic acid or its ethyl ester, followed by formylation at the C-3 position . Another approach includes the use of multicomponent reactions, which offer a convergent and sustainable strategy to synthesize complex molecules .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry and sustainable synthesis are often applied to optimize the production process, minimizing waste and energy consumption .
Análisis De Reacciones Químicas
Types of Reactions: 5,6,7,8-Tetrahydroindolizine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Chemistry: 5,6,7,8-Tetrahydroindolizine-3-carbaldehyde is used as a building block in organic synthesis. Its unique structure allows for the creation of diverse heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound has shown potential as a scaffold for the development of anticancer agents. Its derivatives have been studied for their antiproliferative activity against various cancer cell lines .
Industry: The compound is also used in the synthesis of fine chemicals and intermediates for various industrial applications .
Mecanismo De Acción
The mechanism of action of 5,6,7,8-Tetrahydroindolizine-3-carbaldehyde is primarily related to its ability to interact with biological targets through its aldehyde group. This interaction can lead to the formation of covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. The exact molecular targets and pathways involved depend on the specific derivative and its application .
Comparación Con Compuestos Similares
Indolizine: The parent compound, which lacks the aldehyde group.
Indole-3-carbaldehyde: A similar compound with an indole core instead of an indolizine core.
Pyridine-3-carbaldehyde: Another heterocyclic aldehyde with a pyridine core.
Uniqueness: 5,6,7,8-Tetrahydroindolizine-3-carbaldehyde is unique due to its fused bicyclic structure with a nitrogen atom, which imparts distinct chemical properties and reactivity.
Propiedades
IUPAC Name |
5,6,7,8-tetrahydroindolizine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-7-9-5-4-8-3-1-2-6-10(8)9/h4-5,7H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGOSMOADVSZRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC=C2C=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30473021 | |
| Record name | 5,6,7,8-tetrahydroindolizine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30473021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199192-18-2 | |
| Record name | 5,6,7,8-tetrahydroindolizine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30473021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(Chloromethyl)benzo[d]thiazole](/img/structure/B168775.png)



![2-(Bromomethyl)bicyclo[2.2.1]heptane](/img/structure/B168782.png)




![(3R,7aS)-3-(tert-Butyl)dihydropyrrolo[1,2-c]oxazole-1,5(3H,6H)-dione](/img/structure/B168797.png)




